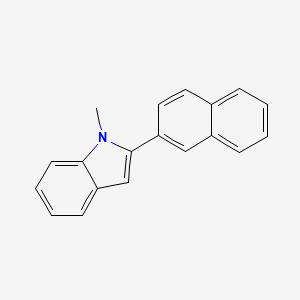

1-methyl-2-(naphthalen-2-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-2-(naphthalen-2-yl)-1H-indole is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 1-methyl-2-(naphthalen-2-yl)-1H-indole, as anticancer agents. Research conducted on various cancer cell lines, such as HCT-116 (colon cancer), has shown that these compounds exhibit notable growth inhibition.

Case Study: Anticancer Screening

A study published in Scientific Reports synthesized several indole derivatives and tested their efficacy against different cancer types. The results indicated that modifications to the indole structure significantly enhanced their anticancer properties. The synthesized compounds displayed effective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 | 15.6 | |

| Compound A | MCF-7 (Breast) | 12.3 | |

| Compound B | A549 (Lung) | 20.5 |

Neuroprotective Effects

Indole compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection

Research indicated that derivatives of this compound exhibited significant neuroprotective effects in animal models. The treatment led to improved cognitive function and reduced neuroinflammation markers compared to control groups, highlighting the compound's potential for treating neurodegenerative disorders.

Antioxidant Properties

The antioxidant capacity of indole derivatives has also been a focal point of research. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Study: Antioxidant Evaluation

A study assessed the antioxidant activity of various indole derivatives, including those similar to this compound. The findings demonstrated that these compounds effectively inhibited lipid peroxidation and exhibited strong radical scavenging abilities .

Table 2: Antioxidant Activity of Indole Derivatives

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents against various pathogens.

Case Study: Antimicrobial Screening

A study reported that compounds similar to this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| Compound E | S. aureus | 16 | |

| Compound F | Pseudomonas aeruginosa | 64 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes which can be optimized for yield and purity.

Synthesis Overview

The synthesis often utilizes methodologies such as Friedel-Crafts reactions or condensation reactions with various aldehydes and amines, yielding high purity products suitable for biological testing .

Table 4: Synthesis Conditions for Indole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Addition | TMSOTf, THF, -78 °C | 82 |

| Condensation Reaction | Reflux in acetonitrile | 33 |

Properties

Molecular Formula |

C19H15N |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

1-methyl-2-naphthalen-2-ylindole |

InChI |

InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3 |

InChI Key |

XZUDJVTVBWAWIV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.